1,4-Bis(4-chlorobenzoyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJIBQOYNBSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176733 | |
| Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22198-42-1 | |
| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-chlorophenyl)methanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22198-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(4-chlorobenzoyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT6CXA8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes to 1,4-Bis(4-chlorobenzoyl)benzene
The primary industrial method for synthesizing this compound is through Friedel-Crafts acylation. smolecule.com This classic carbon-carbon bond-forming reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a catalyst. chemistryjournals.net
Reaction of 1,4-Dihydroxybenzene with 4-Chlorobenzoyl Chloride in the Presence of a Base
One established route involves the reaction of 1,4-dihydroxybenzene with 4-chlorobenzoyl chloride in the presence of a base. ontosight.ai In this process, the hydroxyl groups of 1,4-dihydroxybenzene are deprotonated by the base, forming a more nucleophilic phenoxide species. This intermediate then attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the desired diester, which upon rearrangement yields this compound. The choice of base and reaction conditions is crucial for optimizing the yield and purity of the product.
Another prominent method is the direct Friedel-Crafts acylation of chlorobenzene (B131634) with terephthaloyl chloride. smolecule.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. google.com
Role of Lewis Acid Catalysis in Acylation Processes
Lewis acids play a pivotal role in Friedel-Crafts acylation by activating the acylating agent. jk-sci.comiitk.ac.in In the synthesis of this compound using terephthaloyl chloride and chlorobenzene, the Lewis acid, commonly aluminum chloride (AlCl3) or ferric chloride (FeCl3), coordinates to the carbonyl oxygen of the acyl chloride. iitk.ac.innumberanalytics.com This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the electron-rich aromatic ring of chlorobenzene. iitk.ac.in The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acylium ion or a complex of the acyl chloride and Lewis acid acts as the electrophile. jk-sci.com
The selection of the Lewis acid catalyst is critical and depends on the specific reaction requirements. Aluminum chloride is a strong Lewis acid and is widely used for its effectiveness, particularly with aromatic compounds that have electron-donating groups. numberanalytics.com Ferric chloride offers a milder alternative. numberanalytics.com The development of new, more selective, and sustainable Lewis acid catalysts is an ongoing area of research. numberanalytics.com
| Catalyst | Reactants | Product | Reaction Type | Ref. |
| Lewis Acid (e.g., AlCl₃, FeCl₃) | Aromatic Compound, Acyl Halide/Anhydride (B1165640) | Aryl Ketone | Electrophilic Aromatic Substitution | jk-sci.com |
| Iron(III) chloride hexahydrate | Benzene (B151609) derivatives, Acetic anhydride | Acetanisole | Friedel-Crafts Acylation | nih.govbeilstein-journals.org |
| Bismuth (III) chloride | Activated and polycyclic aromatics | Acylated aromatics | Friedel-Crafts Acylation | chemistryjournals.net |
Exploration of Alternative Synthetic Pathways
While Friedel-Crafts acylation is a well-established method, there is a continuous drive to develop alternative synthetic pathways that are more sustainable and efficient.
Considerations for Green Chemistry Approaches
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, this translates to exploring alternative catalysts, solvents, and reaction conditions. Traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids, which can lead to significant waste streams. chemistryjournals.netresearchgate.net
Recent research has focused on developing greener alternatives, such as using solid acid catalysts, ionic liquids, and solvent-free reaction conditions. nih.govacs.orgacs.org For instance, the use of quartz sand as a recyclable solid-phase medium in Suzuki-Miyaura coupling reactions for the synthesis of aromatic ketones represents a sustainable and resource-efficient approach. acs.org This method proceeds under mild, solvent-free conditions and allows for the reuse of both the quartz sand and the catalyst. acs.org Biocatalytic approaches, using enzymes or bio-hybrid catalysts, are also being explored for Friedel-Crafts reactions to achieve higher selectivity and operate under milder conditions. nih.gov
Catalyst Development and Optimization for Enhanced Efficiency and Selectivity
A significant area of research is the development of novel catalysts that can improve the efficiency and selectivity of the acylation process while minimizing environmental impact. routledge.com This includes the use of heterogeneous catalysts like zeolites, clays, and metal oxides, which can be easily separated from the reaction mixture and potentially reused. researchgate.netroutledge.com
The development of robust catalyst systems, such as iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids (TAAILs), has shown promise for the Friedel-Crafts acylation of various benzene derivatives. nih.govbeilstein-journals.org These systems can tolerate different electron-rich substrates and operate under ambient atmosphere, even on a multigram scale. nih.govbeilstein-journals.org Furthermore, the use of lanthanide triflates as catalysts has demonstrated excellent yields in the acylation of substituted benzenes. chemistryjournals.net The optimization of reaction conditions, including temperature and catalyst loading, is crucial for maximizing the yield and minimizing by-product formation. nih.govnih.gov
| Catalyst Type | Examples | Advantages | Ref. |
| Heterogeneous Catalysts | Zeolites, Clays, Metal Oxides | Easy separation, Reusability | researchgate.netroutledge.com |
| Ionic Liquids | Tunable Aryl Alkyl Ionic Liquids (TAAILs) | High thermal and chemical stability, Versatility | nih.govbeilstein-journals.org |
| Lanthanide Triflates | Ytterbium triflate (Yb(OTf)₃) | High yields, Catalytic amounts | chemistryjournals.net |
Mechanistic Studies of this compound Formation
The formation of this compound via Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are:
Formation of the Electrophile: The Lewis acid catalyst activates the acyl chloride (terephthaloyl chloride) to form a highly reactive electrophile, which can be an acylium ion or a complex between the acyl chloride and the Lewis acid. jk-sci.comiitk.ac.in
Electrophilic Attack: The electrophile then attacks the aromatic ring of chlorobenzene, which acts as the nucleophile, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex). iitk.ac.in
Deprotonation: A base, often the [AlCl₄]⁻ complex formed during the initial activation step, removes a proton from the sigma complex to restore the aromaticity of the ring and regenerate the Lewis acid catalyst (in a catalytic process), yielding the monosubstituted product, 4-chloro-4'-chlorobenzoylbenzene.
Second Acylation: The process repeats on the other side of the central benzene ring of the terephthaloyl chloride moiety to form the final product, this compound.
Understanding this mechanism is crucial for optimizing reaction conditions to favor the formation of the desired disubstituted product and minimize the formation of mono-substituted or other by-products.
Reaction Kinetics and Thermodynamic Analyses
Detailed kinetic and thermodynamic data for the specific synthesis of this compound are not extensively available in publicly accessible literature. However, the kinetic and thermodynamic profile of the reaction can be inferred from the well-established principles of Friedel-Crafts acylation reactions.
Reaction Kinetics:
The Friedel-Crafts acylation is a type of electrophilic aromatic substitution. The rate of reaction is influenced by several factors, including the nature of the substrate, the reactivity of the electrophile, the concentration of the catalyst, and the reaction temperature.
The first acylation of benzene to form 4-chlorobenzophenone (B192759) is expected to be significantly faster than the second acylation. The benzoyl group introduced in the first step is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. libretexts.orglibretexts.org This deactivation increases the activation energy for the second acylation step, thus reducing its reaction rate.
The reaction rate is also dependent on the concentration of the reactants and the Lewis acid catalyst. The rate law for a typical Friedel-Crafts acylation can be complex, but it generally shows a dependence on the concentrations of the aromatic substrate, the acyl chloride, and the catalyst.
| Factor | Effect on Reaction Rate | Reasoning |
| Substrate | Benzene is more reactive than 4-chlorobenzophenone. | The acyl group in 4-chlorobenzophenone deactivates the ring. |
| Catalyst Conc. | Increasing catalyst concentration generally increases the rate. | More catalyst generates a higher concentration of the reactive electrophile. |
| Temperature | Increasing temperature generally increases the rate. | Provides more energy to overcome the activation energy barrier. chemguide.co.uk |
Interactive Data Table: Hypothetical Relative Reaction Rates
The following table provides a hypothetical illustration of the relative rates for the two steps of the diacylation reaction under the same conditions.
Thermodynamic Analyses:
| Thermodynamic Parameter | Expected Sign | Justification |
| Enthalpy (ΔH) | Negative | Exothermic reaction due to bond formation. |
| Entropy (ΔS) | Negative | Decrease in the number of moles of gas/reactants. |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous reaction under typical conditions. |
Investigation of Intermediates and Transition States
The mechanism of the Friedel-Crafts acylation involves the formation of distinct intermediates and transition states.
Intermediates:
The key reactive intermediate in the synthesis of this compound is the acylium ion . This electrophile is generated by the reaction of 4-chlorobenzoyl chloride with the Lewis acid catalyst, aluminum chloride. numberanalytics.comyoutube.comyoutube.com
Step 1: Formation of the Acylium Ion ClCOC₆H₄Cl + AlCl₃ ⇌ [ClCOC₆H₄Cl·AlCl₃] → [C₆H₄ClCO]⁺ + [AlCl₄]⁻
The acylium ion is resonance-stabilized, which prevents rearrangements that are often observed in Friedel-Crafts alkylations. libretexts.org
Step 2: Electrophilic Attack and Formation of the Sigma Complex The acylium ion then attacks the benzene ring in an electrophilic aromatic substitution step. This leads to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex . numberanalytics.com
For the first acylation: C₆H₆ + [C₆H₄ClCO]⁺ → [C₆H₆COC₆H₄Cl]⁺
For the second acylation, the attack occurs on the deactivated 4-chlorobenzophenone ring: C₆H₅COC₆H₄Cl + [C₆H₄ClCO]⁺ → [(COC₆H₄Cl)₂C₆H₅]⁺
Transition States:
Each step in the reaction mechanism proceeds through a high-energy transition state .
Transition State 1 (TS1): Associated with the formation of the acylium ion.
Transition State 2 (TS2): The highest energy transition state for the first acylation, corresponding to the attack of the acylium ion on the benzene ring to form the sigma complex.
Transition State 3 (TS3): The transition state for the deprotonation of the sigma complex to restore aromaticity.
Transition State 4 (TS4): The highest energy transition state for the second acylation, involving the attack of the second acylium ion on the 4-chlorobenzophenone intermediate. Due to the deactivating nature of the first acyl group, the activation energy for this transition state is higher than for TS2.
Computational studies on related Friedel-Crafts reactions have been used to model the structures and energies of these transition states. nih.govacs.org These studies confirm that the formation of the sigma complex is the rate-determining step.
Chemical Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution Reactions of Halogen Substituents
The chlorine atoms on the terminal phenyl rings of 1,4-bis(4-chlorobenzoyl)benzene are the primary sites for chemical reactions. These halogen substituents can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.comlibretexts.org This type of reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.orgphiladelphia.edu.jo The SNAr pathway is distinct from SN1 and SN2 mechanisms and is characteristic of aryl halides bearing activating groups. wikipedia.orglibretexts.orglibretexts.org
A significant application of this compound is in the synthesis of polyarylene ethers, a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. This is achieved through repeated nucleophilic aromatic substitution reactions with bisphenolic compounds.
Polyether Ketones (PEK) and Polyether Ketone Ketones (PEKK) are synthesized via the nucleophilic polycondensation of this compound with bisphenolic monomers. In this reaction, the chlorine atoms of this compound are displaced by the phenoxide ions generated from the bisphenolic compound in the presence of a base. The successful synthesis of high-molecular-weight polymers often requires activated chloro monomers.
The synthesis of PEEK, a related polyaryletherketone, can be achieved through both nucleophilic and electrophilic methods. ivypanda.com The nucleophilic route, which is relevant here, involves the reaction of a bisphenolate with an activated aromatic dihalide. ivypanda.com While early attempts using solvents like DMSO resulted in low molecular weight PEEK due to insolubility issues, the use of solvents like diphenyl sulfone has enabled the production of high-molecular-weight polymers. ivypanda.com
The versatility of polymerization with this compound allows for the creation of both random and block copolymers, enabling the tailoring of polymer properties for specific applications. researchgate.netnih.govharth-research-group.org
Random Copolymers: These are synthesized by reacting a mixture of different monomers, for example, this compound and another dihalide monomer with one or more bisphenolic comonomers. The random distribution of the monomer units along the polymer chain influences the polymer's properties, such as its crystallinity and solubility.
Block Copolymers: The synthesis of block copolymers involves the sequential addition of monomers to the reaction mixture. nih.gov For instance, a block of one type of polyether ketone can be formed first, followed by the addition of different monomers to grow a second, distinct block. This method allows for the creation of materials with unique phase-separated morphologies and a combination of properties from the different blocks. researchgate.netnih.gov The synthesis of block copolymers often relies on controlled polymerization techniques to ensure well-defined block structures. nih.govbeilstein-journals.org
Key factors that affect the molecular weight of the resulting polyether ketones include:
Monomer Stoichiometry: A precise 1:1 molar ratio of the dihalide and bisphenolic monomers is crucial for achieving high molecular weight. Deviations from this stoichiometry can lead to lower viscosities and, consequently, lower molecular weights. kpi.ua
Reaction Temperature and Time: These parameters need to be carefully controlled to ensure complete reaction without promoting side reactions that could limit chain growth.
Solvent Choice: The solvent must be able to dissolve the monomers and the growing polymer chains to a certain extent to facilitate the reaction. As mentioned earlier, the insolubility of high molecular weight PEEK in some solvents can be a limiting factor. ivypanda.com
Catalyst Concentration: In Friedel-Crafts acylation, another method for synthesizing polyether ketones, the quantity of the catalyst (e.g., aluminum trichloride) significantly impacts the reaction. kpi.ua
Polymer Concentration: The concentration of the monomers in the solvent can also affect the resulting polymer's inherent viscosity and molecular weight. kpi.ua
Molecular Weight of PEEK: The molecular weight of PEEK has a significant impact on its physical properties. For instance, as the molecular weight increases, the tensile strength at break and tensile strain increase, while the melting temperature, crystallinity, and flexural modulus tend to decrease. lbl.gov
Table 1: Influence of Molecular Weight on PEEK Properties
| Property | Effect of Increasing Molecular Weight |
| Tensile Strength at Break | Increases lbl.gov |
| Tensile Strain | Greatly Increases lbl.gov |
| Melting Temperature | Decreases Slightly lbl.gov |
| Crystallinity | Decreases Slightly lbl.gov |
| Crystallization Temperature | Decreases Dramatically lbl.gov |
| Flexural Modulus | Slightly Smaller lbl.gov |
The chlorine atoms of this compound can be substituted by hydroxyl groups to form 1,4-bis(4-hydroxybenzoyl)benzene. This conversion is an important transformation as the resulting dihydroxy compound is a valuable monomer for the synthesis of various polymers. google.com The reaction is typically carried out via nucleophilic substitution using an alkali metal hydroxide (B78521), such as sodium hydroxide, in a suitable solvent at elevated temperatures. google.com The presence of a phase transfer catalyst can facilitate the reaction. google.com This process is an alternative to other methods like the Fries rearrangement of terephthalic acid diphenyl ester. google.com
For example, reacting this compound with sodium hydroxide in water and a solvent like chlorobenzene (B131634) at high temperatures (e.g., 220°C) can yield 1,4-bis(4-hydroxybenzoyl)benzene. google.com
This compound can be converted to 1,4-bis(4-phenoxybenzoyl)benzene (B1597880). This transformation can be achieved through a Friedel-Crafts acylation reaction. epo.orgepo.org For instance, reacting 1,4-benzenedicarbonyl chloride with diphenyl ether in the presence of a zeolite catalyst at temperatures between 190-250°C can produce 1,4-bis(4-phenoxybenzoyl)benzene with good conversion rates. epo.org Another method involves reacting terephthaloyl chloride and diphenyl ether in a solvent like ortho-dichlorobenzene with a Lewis acid catalyst such as aluminum trichloride. epo.orggoogle.com
Polymerization via Reaction with Bisphenolic Compounds for Polyarylene Ethers
Reactivity of the Benzoyl Carbonyl Groups
The ketone functionalities are central to the reactivity of this compound. The carbon-oxygen double bond (C=O) is inherently polar, which is the primary determinant of its chemical character.
The carbonyl group in a ketone possesses both electrophilic and nucleophilic sites. stackexchange.com The carbonyl carbon is electrophilic, or electron-poor, due to the higher electronegativity of the oxygen atom, which draws electron density away from the carbon. quora.comdoubtnut.com This polarization results in a partial positive charge on the carbon and a partial negative charge on the oxygen. quora.comdoubtnut.com Consequently, the carbonyl carbon is a prime target for attack by nucleophiles, which are electron-rich species. stackexchange.comlibretexts.org
Conversely, the carbonyl oxygen, with its lone pairs of electrons and partial negative charge, acts as a nucleophile or a Lewis base. stackexchange.comncert.nic.in It can be protonated by acids, a process that enhances the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack. stackexchange.com
The general reactivity of ketones in nucleophilic addition reactions is influenced by both steric and electronic factors. ncert.nic.inopenstax.org Compared to aldehydes, ketones are generally less reactive. ncert.nic.inopenstax.org This is because the two bulky substituents attached to the carbonyl carbon in a ketone hinder the approach of a nucleophile more than the single substituent in an aldehyde. ncert.nic.inopenstax.org Electronically, the two alkyl or aryl groups in a ketone reduce the electrophilicity of the carbonyl carbon more effectively than the single group in an aldehyde. ncert.nic.in
| Site | Character | Reason | Potential Reactions |
|---|---|---|---|
| Carbonyl Carbon | Electrophilic (Lewis Acid) | Polarization of C=O bond due to oxygen's higher electronegativity. quora.comdoubtnut.com | Nucleophilic Addition libretexts.orgncert.nic.in |
| Carbonyl Oxygen | Nucleophilic (Lewis Base) | Lone pairs of electrons and partial negative charge. stackexchange.comncert.nic.in | Protonation by acids stackexchange.com |
The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to a variety of addition reactions. Nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgncert.nic.in This intermediate can then be protonated to yield an alcohol. openstax.org
A significant class of reactions for ketones is condensation reactions, such as the aldol (B89426) condensation. ncert.nic.inlibretexts.org This type of reaction involves the nucleophilic addition of an enolate ion to another carbonyl group. libretexts.org While ketones are generally less reactive than aldehydes in these reactions, they can still participate, especially under specific conditions. ncert.nic.inlibretexts.org For instance, the Claisen-Schmidt reaction involves the condensation of a ketone with an aromatic aldehyde that lacks alpha-hydrogens. libretexts.org Reactions involving the addition of ammonia (B1221849) derivatives are also common, often resulting in the formation of imines through a condensation process where a molecule of water is eliminated. youtube.com
Influence of Chloro Substituents on Molecular Reactivity and Electron Density Distribution
The electron-withdrawing nature of the chloro substituents also impacts the reactivity of the distant carbonyl groups. By pulling electron density through the aromatic system, the chlorine atoms can slightly increase the electrophilicity of the carbonyl carbons, potentially making them more reactive towards strong nucleophiles.
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Chlorine's high electronegativity withdraws electron density from the aromatic ring. stackexchange.comquora.comechemi.com | Deactivates the benzene (B151609) ring towards electrophilic substitution. stackexchange.comechemi.com Increases electrophilicity of carbonyl carbons. |
| Resonance Effect (+R) | Lone pair donation from chlorine to the aromatic ring. quora.comacs.org | Increases electron density at ortho and para positions, directing incoming electrophiles to these sites. stackexchange.com |
Advanced Structural Elucidation and Solid State Chemistry
Comprehensive Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in confirming the identity and purity of 1,4-Bis(4-chlorobenzoyl)benzene. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups through their vibrational modes, and Mass Spectrometry (MS) verifies the molecular weight and elemental composition while providing insight into the molecule's fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound, providing unambiguous evidence of its molecular framework. The symmetry of the molecule simplifies its spectra, leading to a distinct set of signals in both ¹H and ¹³C NMR.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals exclusively in the aromatic region. Due to the molecule's C₂ symmetry, three distinct proton environments are predicted:
A singlet corresponding to the four equivalent protons on the central 1,4-disubstituted benzene (B151609) ring.
A doublet for the eight protons on the two 4-chlorophenyl rings that are ortho to the carbonyl group.
A second doublet for the protons on the 4-chlorophenyl rings that are meta to the carbonyl group.
The chemical shifts for aromatic protons are typically observed between 6.5 and 8.4 ppm mnstate.edu. The electron-withdrawing nature of the carbonyl and chloro groups would shift these signals downfield.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by revealing the number of unique carbon environments. For this symmetric molecule, five distinct signals are anticipated for the aromatic carbons, in addition to the signal for the carbonyl carbon. Carbons in aromatic rings typically absorb in the 120-150 ppm range libretexts.org. The carbonyl carbon of an aryl ketone is significantly deshielded and is expected to appear at approximately 190-200 ppm. The carbon atom bonded to the chlorine atom (ipso-carbon) will also have a characteristic chemical shift.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | ~7.9 | Protons on central benzene ring | Singlet |
| ¹H | ~7.8 | Protons ortho to C=O on chlorophenyl rings | Doublet |
| ¹H | ~7.5 | Protons meta to C=O on chlorophenyl rings | Doublet |
| ¹³C | ~195 | Carbonyl Carbon (C=O) | Singlet |
| ¹³C | ~130-140 | Aromatic Carbons (various) | Singlets |
FT-IR spectroscopy is employed to identify the characteristic functional groups within this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.
The key diagnostic absorptions include:
C=O Stretch: A strong, sharp absorption band characteristic of the aryl ketone carbonyl group is expected in the region of 1650-1670 cm⁻¹.
Aromatic C=C Stretch: Multiple bands of medium intensity are anticipated in the 1450-1600 cm⁻¹ region, corresponding to the in-ring carbon-carbon double bond stretching vibrations libretexts.org.
Aromatic C-H Stretch: These vibrations typically appear as weak to medium bands just above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range libretexts.orgresearchgate.net.
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the "fingerprint region." For the 1,4-disubstituted (para) central ring, a strong absorption is expected between 860 and 790 cm⁻¹ spectroscopyonline.com.
C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond stretch is typically found in the 700-800 cm⁻¹ region docbrown.info.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3030 | Medium-Weak |
| C=O Stretch (Aryl Ketone) | 1670 - 1650 | Strong |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium |
| C-H Out-of-Plane Bend (para-disubstitution) | 860 - 790 | Strong |
| C-Cl Stretch | 800 - 700 | Strong |
Mass spectrometry provides the molecular weight and elemental formula of this compound. The molecular formula is C₂₀H₁₂Cl₂O₂, with a monoisotopic mass of approximately 354.02 g/mol nih.govepa.gov. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ and any chlorine-containing fragments docbrown.info. The molecular ion region will show three peaks: [M]⁺ at m/z 354 (containing two ³⁵Cl atoms), [M+2]⁺ at m/z 356 (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ at m/z 358 (two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.
The fragmentation pattern is dominated by cleavage adjacent to the carbonyl groups (alpha-cleavage). The most prominent fragmentation pathway is the cleavage of the C-C bond between a carbonyl group and the central benzene ring, leading to the formation of the highly stable 4-chlorobenzoyl cation. This fragment is expected to be the base peak in the spectrum.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 354 / 356 / 358 | Molecular Ion [M]⁺ | [C₂₀H₁₂Cl₂O₂]⁺ |
| 139 / 141 | 4-Chlorobenzoyl cation (Base Peak) | [C₇H₄ClO]⁺ |
| 111 / 113 | 4-Chlorophenyl cation | [C₆H₄Cl]⁺ |
| 75 | Chlorocyclopropenyl cation | [C₃H₂Cl]⁺ |
X-ray Crystallography and Crystal Structure Analysis
While a specific single-crystal X-ray diffraction study for this compound was not found in a survey of publicly available literature, its solid-state chemistry can be inferred from the analysis of related diaryl ketone structures. This section discusses the expected molecular geometry and the likely intermolecular interactions that direct its crystal packing.
A single-crystal X-ray diffraction experiment would provide the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For this compound, the key structural feature is the relative orientation of the three aromatic rings. In related benzophenone (B1666685) structures, the phenyl rings are typically twisted out of the plane of the central carbonyl group to minimize steric hindrance, with dihedral angles often ranging from 30° to 60° researchgate.net. In this molecule, two such rotations would occur around the C-C bonds connecting the central ring to the carbonyl carbons. The molecule possesses a non-planar, propeller-like conformation.
A hypothetical crystallographic data table would include parameters such as the crystal system (e.g., monoclinic or orthorhombic), the space group (e.g., P2₁/c), and the unit cell dimensions (a, b, c, α, β, γ).
The solid-state architecture of this compound is governed by a network of non-covalent interactions that dictate how individual molecules pack into a stable crystalline lattice. The primary interactions expected to direct the supramolecular assembly include:
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the carbonyl oxygen acceptors are a common motif in the crystal structures of ketones. These interactions often link molecules into chains or sheets.
Halogen Bonding: The chlorine atoms, possessing an electropositive region known as a σ-hole, can act as halogen bond donors, interacting with the electronegative carbonyl oxygen atoms (Cl···O interactions).
π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions. Given the twisted conformation, offset or slipped-stacking arrangements are more probable than a direct face-to-face stacking, helping to maximize attractive forces and build columnar structures mdpi.com.
C-H···π Interactions: The aromatic rings can also act as acceptors for C-H donors from neighboring molecules, further stabilizing the crystal lattice.
Conformational Analysis in Solution and Solid States
The conformation of this compound is primarily defined by the relative orientations of the central benzene ring and the two flanking 4-chlorobenzoyl groups. This orientation is determined by the torsion angles around the single bonds connecting the carbonyl carbons to the central phenyl ring.
The molecule's flexibility arises from the rotation around the C(phenyl)-C(carbonyl) bonds. This rotation is subject to a torsional potential energy surface, which dictates the preferred conformations. The primary factors influencing this potential are steric hindrance between the ortho-hydrogens of the central ring and the carbonyl oxygen/chlorophenyl ring, and electronic effects related to π-conjugation.
Maximum π-conjugation between a carbonyl group and the central benzene ring would occur if they were coplanar (a torsion angle of 0° or 180°). However, this coplanar arrangement would lead to significant steric clashes. Consequently, the molecule is expected to adopt a non-planar conformation where the chlorobenzoyl groups are twisted out of the plane of the central benzene ring. This twisting relieves steric strain at the cost of reduced π-conjugation.
In solution, the molecule would exhibit dynamic behavior, with the chlorobenzoyl groups undergoing rapid rotation around the C-C bonds. The exact rotational energy barrier would determine the rate of this process. It is plausible that different rotational isomers (conformers) could exist, though they would likely be in rapid equilibrium at room temperature, leading to an averaged conformation being observed by techniques like NMR spectroscopy. The solid-state conformation, observed via X-ray crystallography, would represent the molecule "frozen" in a low-energy state within the crystal lattice, influenced by the intermolecular packing forces discussed previously.
The conformation of this compound in solution can be influenced by the surrounding solvent. The polarity of the solvent is a key factor. The molecule possesses a significant dipole moment due to the two polar carbonyl groups and the two C-Cl bonds.
Table 1. Summary of Anticipated Intermolecular Interactions and Conformational Properties
| Feature | Description |
|---|---|
| Hydrogen Bonding | Weak C-H···O interactions are expected, with aromatic C-H groups as donors and carbonyl oxygens as acceptors. |
| Halogen Bonding | C-Cl···O or C-Cl···π interactions are likely, driven by the σ-hole on the chlorine atoms. |
| Key Torsion Angles | Defined by the C(central ring)-C(central ring)-C(carbonyl)-O atoms. Non-zero values are expected due to steric hindrance. |
| Rotational Isomerism | Conformers resulting from rotation around the C(phenyl)-C(carbonyl) bonds are expected to be in dynamic equilibrium in solution. |
| Solvent Influence | Polar solvents may stabilize more polar conformers. Aromatic solvents could engage in π-stacking, affecting torsional angles. |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of 1,4-bis(4-chlorobenzoyl)benzene. These calculations solve the Schrödinger equation for the molecule, yielding information about its energy, structure, and various properties.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic energy of molecules. DFT calculations focus on the electron density to determine the properties of a system, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT would be employed to find the lowest energy conformation by minimizing the forces on each atom. This process, known as geometry optimization, provides key structural parameters.
Table 1: Representative Optimized Geometrical Parameters for a Benzophenone (B1666685) Derivative (4-fluoro-4-hydroxybenzophenone) Calculated using DFT. (Note: This data is for an analogous compound and is presented to illustrate the type of information obtained from DFT calculations.)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O Bond Length | ~1.23 |
| C-F Bond Length | ~1.36 |
| C-O (hydroxyl) Bond Length | ~1.35 |
| C3-C4-C5 Bond Angle | >120.0 |
| C16-C17-C18 Bond Angle | ~120.0 |
| Data derived from findings on 4-fluoro-4-hydroxybenzophenone. scispace.com |
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide a highly accurate description of the electronic structure. While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be as reliable.
For this compound, ab initio methods could be used to obtain a more precise wave function and energy. While specific studies on this molecule using these methods were not found, research on other complex organic molecules often employs these techniques to refine the understanding of their electronic nature.
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. For a molecule of the size of this compound, a balance must be struck between the desired accuracy and the feasibility of the computation.
Pople-style basis sets, such as the 6-311G(d,p) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. chemrxiv.orgscispace.com The inclusion of polarization functions (d,p) allows for a more flexible description of bonding, while diffuse functions (++) are important for describing anions and weak interactions. Studies on benzophenone derivatives have successfully employed the B3LYP/6-311++G(d,p) combination to evaluate chemical reactivity and stability. chemrxiv.orgijacskros.com The selection of a larger basis set generally leads to more accurate results but at a significantly higher computational expense. Therefore, the choice is often guided by the specific property being investigated and the available computational resources.
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this context.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a key indicator of the molecule's chemical reactivity and kinetic stability. ufms.br A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ufms.br
For this compound, a HOMO-LUMO gap analysis would predict its reactivity profile. While specific data for this molecule is not available, studies on substituted benzophenones show that the introduction of different functional groups can significantly alter the HOMO-LUMO gap. scispace.com For example, the chemical hardness, which is related to the HOMO-LUMO gap, was found to decrease in 4-fluoro-4-hydroxybenzophenone compared to pure benzophenone, indicating increased reactivity. scispace.com
Furthermore, the visualization of the molecular electrostatic potential (MEP) surface is a valuable tool for identifying electrophilic and nucleophilic sites. The MEP map illustrates the charge distribution within the molecule, with red regions indicating areas of high electron density (nucleophilic) and blue regions indicating areas of low electron density (electrophilic). In benzophenone and its derivatives, the oxygen atom of the carbonyl group is typically an electron-rich, nucleophilic site, while the carbonyl carbon and the aromatic protons can be electrophilic centers. aip.org This information is crucial for predicting how the molecule will interact with other reagents.
Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for a Benzophenone Derivative. (Note: This data is for an analogous compound and is presented to illustrate the type of information obtained from these calculations.)
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (E_gap) | ~4.7 |
| Chemical Hardness (η) | ~2.35 |
| Values are illustrative and based on findings for 4-fluoro-4-hydroxybenzophenone. scispace.com |
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge distribution, hybridization, and delocalization effects.
An NBO analysis of this compound would provide insights into the nature of its chemical bonds and the extent of electron delocalization across the molecule. For instance, it would quantify the charge on each atom, revealing the polarity of the C=O and C-Cl bonds. The analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs can explain the stability arising from hyperconjugation and resonance. In studies of related benzophenone systems, NBO analysis has been used to confirm the presence of weak non-classical hydrogen bonds in solution. aip.org For this compound, NBO analysis would be instrumental in understanding how the two chlorobenzoyl groups interact electronically through the central benzene (B151609) ring.
Simulation of Spectroscopic Data for Corroboration with Experimental Results
The simulation of spectroscopic data is a crucial application of computational chemistry, allowing for the validation and interpretation of experimental results. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict various spectroscopic parameters.
For this compound, DFT calculations could be utilized to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific molecular motions, such as the stretching of the carbonyl (C=O) groups and the carbon-chlorine (C-Cl) bonds. Similarly, NMR chemical shifts can be calculated to aid in the assignment of proton and carbon signals in ¹H- and ¹³C-NMR spectra.
Furthermore, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. This would be particularly insightful for understanding the influence of the chlorobenzoyl groups on the electronic properties of the central phenylene ring. ontosight.ai In a study on the similarly structured 1,4-bis[2-benzothiazolyl vinyl]benzene (BVB), TD-DFT was successfully used to analyze the electronic molecular structures and interpret spectroscopic findings. researchgate.net Such an approach for this compound would likely involve optimizing the ground-state geometry and then calculating the vertical excitation energies.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, including conformational changes and interactions with the surrounding environment.
For this compound, a key aspect of its conformational flexibility is the rotation around the single bonds connecting the carbonyl groups to the central benzene ring and the chlorophenyl rings. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the energy barriers between them. This is crucial for understanding the molecule's three-dimensional structure and how it might influence its packing in the solid state or its interactions with other molecules.
MD simulations can also provide detailed insights into the interactions between this compound and various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, or an organic solvent like chlorobenzene (B131634), which is used in its synthesis), one can study the solvation shell structure, calculate the free energy of solvation, and analyze specific intermolecular interactions such as hydrogen bonding (though the molecule itself is not a hydrogen bond donor) and van der Waals forces. google.com This information is valuable for predicting solubility and understanding the thermodynamics of its solutions.
Predictive Modeling of Chemical Reactivity and Catalytic Activity
Computational methods are instrumental in predicting the chemical reactivity of a molecule. For this compound, this can involve identifying the most likely sites for nucleophilic or electrophilic attack.
The presence of electron-withdrawing chlorine atoms and carbonyl groups influences the electron distribution across the molecule. smolecule.com DFT calculations can be used to compute molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are key indicators of reactivity. For instance, the LUMO is likely to be centered around the carbonyl carbons, suggesting these are the primary sites for nucleophilic attack.
Furthermore, electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding predictions about intermolecular interactions. The reactivity of the carbonyl groups is central to its use as a monomer in polymerization reactions, for example, in the synthesis of poly(aryl ether ketone)s. smolecule.com
While this compound is not typically described as a catalyst itself, it is an important intermediate in the synthesis of materials that may have catalytic applications. ontosight.ai Predictive modeling could be used to understand its reactivity with catalysts, such as the Lewis acids (e.g., AlCl₃) used in its Friedel-Crafts acylation synthesis. google.com Computational models could elucidate the structure of the intermediate complex formed between the Lewis acid and the carbonyl oxygens, helping to optimize reaction conditions. google.com
Applications and Advanced Materials Development
High-Performance Polymer Synthesis and Engineering
1,4-Bis(4-chlorobenzoyl)benzene serves as a key monomer in the synthesis of high-performance polymers, most notably poly(aryl ether ketone)s (PAEKs). These polymers are sought after for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding engineering applications.
Design and Synthesis of Poly(aryl ether ketone)s with Tailored Properties
Poly(aryl ether ketone)s are typically synthesized via nucleophilic aromatic substitution. In this process, an activated aromatic dihalide monomer reacts with an aromatic bisphenoxide monomer in a high-boiling polar aprotic solvent. This compound can function as the activated dihalide monomer due to the electron-withdrawing effect of the ketone groups, which activates the chlorine atoms toward substitution.
The general synthesis route involves the reaction of this compound with a bisphenol, such as 4,4'-dihydroxybenzophenone (B132225) or bisphenol A, in the presence of a weak base like potassium carbonate. The base deprotonates the hydroxyl groups of the bisphenol to form the more nucleophilic bisphenoxide, which then attacks the carbon-chlorine bond on the this compound molecule, displacing the chloride ion and forming an ether linkage. This polycondensation reaction proceeds to create long polymer chains characterized by alternating aryl, ether, and ketone groups.
By carefully selecting the bisphenol comonomer, researchers can tailor the properties of the resulting PAEK. For instance, using a more rigid bisphenol can increase the glass transition temperature (Tg) and modulus of the polymer, while incorporating flexible ether linkages can enhance its toughness and solubility. This modular approach allows for the design of polymers with specific performance characteristics for targeted applications.
Structure-Property Relationships in Polymeric Architectures derived from this compound
The properties of polymers derived from this compound are directly linked to their molecular architecture. The inclusion of this monomer imparts a high degree of rigidity and aromaticity to the polymer backbone.
Key Structural Features and Their Effects:
| Structural Feature | Resulting Property |
| p-Phenylene Linkages | Imparts linearity and rigidity to the polymer chain, leading to high thermal stability and mechanical strength. |
| Ketone Groups | The polar ketone groups enhance intermolecular forces, contributing to a high glass transition temperature and good mechanical properties. They also provide sites for potential cross-linking. |
| Ether Linkages | Formed during polymerization, these linkages provide a degree of rotational freedom in the polymer backbone, which enhances toughness and processability without significantly compromising thermal stability. |
| Aromatic Backbone | The high concentration of aromatic rings is responsible for the excellent thermal and oxidative stability, as well as inherent flame retardancy and chemical resistance. |
The combination of these features results in amorphous or semi-crystalline thermoplastic polymers with a high glass transition temperature, often exceeding 150 °C, and excellent strength and stiffness. The table below summarizes typical properties expected for PAEKs synthesized using monomers like this compound.
Typical Properties of PAEKs
| Property | Value Range |
|---|---|
| Glass Transition Temperature (Tg) | 150 - 220 °C |
| Melting Temperature (Tm) (if semi-crystalline) | 300 - 400 °C |
| Tensile Strength | 80 - 120 MPa |
| Flexural Modulus | 3 - 5 GPa |
Integration into Advanced Engineering Plastics and Composites
The robust properties of polymers derived from this compound make them ideal for use as advanced engineering plastics and as matrix resins for high-performance composites. jssunton.com These materials are utilized in sectors where performance under extreme conditions is critical, such as aerospace, automotive, and electronics.
As engineering plastics, these PAEKs can be processed using standard techniques like injection molding and extrusion to manufacture components that require high heat resistance, dimensional stability, and mechanical durability.
In composites, the polymer serves as the matrix that binds and transfers load between reinforcing fibers, such as carbon, glass, or aramid. The excellent thermal stability of the PAEK matrix allows the composite to maintain its structural integrity at elevated temperatures. The strong adhesion between the polymer and the fibers results in composite materials with exceptional specific strength and stiffness, which are crucial for lightweight structural applications in aircraft and high-performance vehicles.
Functional Materials for Optoelectronics and Photonics
The chemical structure of this compound, characterized by a conjugated system of aromatic rings and carbonyl groups, suggests its potential for use in functional materials beyond structural applications. ontosight.ai The specific arrangement of its components imparts particular optical and electrical properties that are being explored for optoelectronic and photonic devices. ontosight.ai
Exploration of Photoconductive Properties
This compound is noted for its potential photoconductive properties. ontosight.ai Photoconductivity is the phenomenon where a material becomes more electrically conductive upon the absorption of light. In materials based on this compound, the aromatic and carbonyl groups can facilitate the generation of charge carriers (electrons and holes) when exposed to photons of sufficient energy. The extended π-conjugated system provided by the benzene (B151609) rings can then support the transport of these charge carriers, resulting in an increase in conductivity. While specific research detailing the performance metrics is limited, its molecular structure makes it a candidate for inclusion in organic photodetectors or as a component in photoreceptive layers for electrophotographic applications.
Potential in Nonlinear Optical Applications
Nonlinear optical (NLO) materials are substances whose optical properties change in response to the intensity of incident light. ontosight.ai Such materials are foundational for technologies like optical switching, frequency conversion, and optical data storage. google.com The structure of this compound contains elements often found in NLO materials. The molecule possesses a central benzene ring system which can be part of a larger push-pull configuration in more complex derivatives. researchgate.netnih.gov The benzoyl groups act as electron-withdrawing moieties. This inherent electronic asymmetry can be enhanced by chemical modification to create molecules with large first hyperpolarizability (β), a key figure of merit for second-order NLO materials. nih.gov Theoretical and experimental studies on similar benzene derivatives have shown that such structures can exhibit significant NLO responses. researchgate.netnih.gov Therefore, this compound is considered a promising precursor or building block for the synthesis of new organic NLO chromophores. ontosight.ai
Design of Materials with Specific Optical Responses
The inherent chemical structure of this compound provides a framework for designing materials with specific and tunable optical properties. The molecule's core contains benzophenone (B1666685) moieties, which are well-known chromophores. A chromophore is the part of a molecule responsible for its color by absorbing light in the visible and ultraviolet regions. The electronic properties of these groups, characterized by π-π* and n-π* electronic transitions, are fundamental to the molecule's potential in optoelectronic applications.
While detailed photophysical studies on the monomer itself are not extensively documented, its incorporation into larger polymeric systems, such as poly(aryl ether ketones) (PAEKs), is where its contribution to optical response is most significant. The properties of the resulting polymer can be fine-tuned by the choice of co-monomer, influencing the final material's refractive index, photosensitivity, and stability to ultraviolet radiation.
The rigid-rod nature of the 1,4-disubstituted benzene unit, combined with the bulky benzoyl groups, can influence the packing of polymer chains in the solid state. This intermolecular organization is critical in determining the bulk optical properties of the material, including transparency and birefringence. Materials derived from this compound are investigated for applications where specific optical clarity and performance under photo-intensive conditions are required. The presence of the diaryl ketone groups, for instance, is a structural feature common to materials known for their photoconductive properties, suggesting potential utility in devices that respond to light.
Table 1: Potential Optical Characteristics Influenced by this compound in Polymers
| Optical Property | Structural Contributor from Monomer | Potential Application Area |
|---|---|---|
| UV Absorption | Benzophenone moieties | UV-stable coatings, photosensitive resins |
| Refractive Index | High aromatic content, chlorine atoms | Optical films, lenses |
| Photoconductivity | Diaryl ketone structure | Photoreceptors, optoelectronic switches |
| Birefringence | Rigid, linear molecular shape | Optical components, liquid crystal displays |
Role as a Versatile Building Block in Organic Synthesis for Complex Molecular Architectures
The most prominent role of this compound in organic synthesis is as a difunctional monomer for the creation of complex, high-performance polymers, particularly poly(aryl ether ketones) (PAEKs). The two chlorine atoms on the molecule are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing ketone groups. This activation allows this compound to react with a wide variety of dinucleophiles, most commonly bisphenols, to build long polymer chains.
The polymerization process typically involves reacting this compound with an alkali metal salt of a bisphenol in a high-boiling polar aprotic solvent. The selection of the bisphenol co-monomer is a critical aspect of the design process, as it allows for precise control over the properties of the resulting PAEK. By varying the structure of the bisphenol, chemists can systematically alter characteristics such as solubility, thermal stability, mechanical strength, and chemical resistance. For example, using a flexible bisphenol can enhance solubility, while a rigid, cardo-type bisphenol can increase the glass transition temperature of the polymer.
This modular approach enables the synthesis of a vast library of polymers with tailored properties, suitable for demanding applications in aerospace, medical devices, and electronics. The resulting polyketones are known for their exceptional thermal and oxidative stability, high strength and stiffness, and excellent resistance to a broad range of chemicals.
Table 2: Representative Bisphenol Co-monomers for Polymerization
| Co-monomer Name | Chemical Structure | Expected Influence on Polymer Properties |
|---|---|---|
| Bisphenol A | (HOC6H4)2C(CH3)2 | Good balance of mechanical properties and processability. |
| Hydroquinone | C6H4(OH)2 | Increases crystallinity and thermal stability. |
| 4,4'-Biphenol | (HOC6H4)2 | Enhances rigidity and elevates transition temperatures. |
| Bisphenol S | (HOC6H4)2SO2 | Improves chemical resistance and thermal stability. |
The versatility of this compound as a building block is central to the field of advanced materials, providing a reliable platform for constructing robust and functional macromolecules with precisely engineered characteristics.
Supramolecular Chemistry and Crystal Engineering
Utilization in the Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (based on analogous compounds)
While direct synthesis of Metal-Organic Frameworks (MOFs) using 1,4-Bis(4-chlorobenzoyl)benzene itself is not extensively documented in readily available literature, its structural motifs are highly relevant. The diketone functionality is a well-established chelating group for metal ions, forming the basis for countless coordination complexes and polymers. alfa-chemistry.comalfachemic.com
Diketone ligands, as a class, are pivotal in the synthesis of MOFs and coordination polymers. alfa-chemistry.com They can form stable, six-membered chelate rings with a wide variety of metal ions. researchgate.net The flexible coordination environment of β-diketones allows them to adapt to the geometric preferences of different metals, which is a key principle in the rational design of extended crystalline networks. alfa-chemistry.commdpi.com
By analogy, derivatives of this compound could serve as multitopic organic linkers. For instance, research on analogous ligands like 1,4-bis(5-tetrazolyl)benzene has led to the successful synthesis of new MOFs with Ag(I) and Cu(II). researchgate.net The design principle involves using a central rigid core (the benzene (B151609) ring) to space out the metal-coordinating groups, thereby creating porous frameworks or specific network topologies. researchgate.netorientjchem.org The synthesis of macromolecular coordination polymers is often achieved by binding metal atoms with such rod-like bridging ligands. orientjchem.org
Engineering of Crystalline Materials with Desired Architectures
Crystal engineering aims to design and synthesize solid-state structures with predetermined properties. The structure of this compound offers several handles for systematically tuning crystalline architectures. The selection of organic ligands is a primary factor in achieving specific material functions. researchgate.net
Influence of Intermolecular Interactions on Solid-State Properties
The solid-state properties of any molecular crystal are governed by the network of intermolecular interactions that hold the molecules together. libretexts.org In the case of this compound, several types of non-covalent forces are at play:
π-π Stacking: The multiple aromatic rings (one central and two peripheral) can interact through π-π stacking. This is a common and crucial interaction in the crystal packing of aromatic compounds, significantly influencing the electronic properties of the material. nih.gov
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygens of neighboring molecules. This is a highly directional and specific interaction that can be used to control crystal architecture.
The interplay of these forces dictates the final crystal structure, which in turn determines macroscopic properties such as melting point, solubility, and mechanical strength.
Self-Assembly Processes in Solution and Solid Phases
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The rigid, well-defined structure of this compound makes it a candidate for forming predictable self-assembled systems. nih.gov
In solution, depending on the solvent, molecules of this compound can form aggregates through processes like π-stacking. The study of aromatic short-peptide amphiphiles has shown that π-π interactions between different aromatic groups can promote co-assembly, leading to well-defined fibrillar morphologies. rsc.org This principle highlights the strong directional influence of aromatic groups in guiding assembly processes.
During crystallization from a solution or a melt, these short-range ordering preferences are extended into a long-range, three-dimensional lattice. The process is hierarchical: initial molecular recognition and association are governed by the strongest and most directional interactions (e.g., dipole-dipole or potential hydrogen/halogen bonds), which then guide the subsequent, less specific packing (e.g., van der Waals forces) to achieve a thermodynamically stable crystal. nih.gov The ability of aromatic foldamers to form discrete dimers or extended 1D arrays in the solid state exemplifies how specific appendages can guide organization. nih.gov
Future Research Directions and Interdisciplinary Perspectives
Development of Sustainable Synthetic Methodologies
The traditional synthesis of 1,4-Bis(4-chlorobenzoyl)benzene typically relies on the Friedel-Crafts acylation of chlorobenzene (B131634) with terephthaloyl chloride, often employing stoichiometric amounts of Lewis acid catalysts like aluminum chloride. smolecule.com This process, while effective, generates significant metallic and halogenated waste streams. Future research is increasingly focused on developing "greener" and more sustainable synthetic routes that align with the principles of green chemistry.
Key areas of development include:
Heterogeneous Catalysis: The use of solid, reusable acid catalysts is a primary goal. Eco-friendly catalysts, such as zinc oxide (ZnO), have shown potential for promoting rapid Friedel-Crafts acylation under solvent-free conditions at room temperature, offering a significant reduction in waste and energy consumption. nih.gov
Metal-Free Catalysis: Innovative methodologies are emerging that eliminate the need for metal catalysts altogether. One promising approach involves using methanesulfonic anhydride (B1165640) (MSAA) as a promoter for the acylation reaction. ontosight.aiosti.gov This reagent allows for the preparation of aryl ketones in high yields with minimal, biodegradable waste, as MSAA itself can be derived from biomass. ontosight.ai
Novel Energy Sources: To minimize the carbon footprint associated with heating chemical reactions, researchers are exploring alternative energy sources. The use of solar parabolic reflectors to generate the heat necessary to drive Friedel-Crafts acylation reactions is being investigated, which could dramatically reduce the reliance on electricity from fossil fuels. nih.gov
Multi-component Reactions: Catalyst-free, three-component reactions performed in water represent another green approach for synthesizing 1,4-diketone scaffolds. smolecule.com Adapting such methodologies could provide a straightforward and environmentally benign pathway to this compound and its derivatives.
These sustainable approaches aim to improve the environmental profile of the synthesis, making it more economical and scalable for industrial production.
Advanced Characterization of Nano- and Micro-Structures
While this compound is primarily handled as a bulk chemical, research into the nano- and micro-scale structures of organic molecules suggests a frontier for new material properties. The formation of nanocrystals or the self-assembly into defined microstructures could unlock unique optical and electronic behaviors not present in the bulk material. For instance, studies on the related compound 1,4-bis(4-methylstyryl)benzene (B1337049) (BSB-Me) have shown that it can be prepared as stable, monodisperse nanocrystals with an average particle size of approximately 60 nm using a wet-process, bottom-up reprecipitation technique. nih.gov
Future characterization of this compound at the nanoscale would likely involve a suite of advanced techniques:
| Characterization Technique | Information Gained | Example Application on Related Compounds |
| Scanning Electron Microscopy (SEM) | Morphology and surface topography of nanocrystals or microstructures. | Revealed sphere-like morphology of BSB-Me nanocrystals. nih.gov |
| Dynamic Light Scattering (DLS) | Average particle size and size distribution in a dispersion. | Confirmed homogenous particle size of BSB-Me nanocrystals in aqueous dispersion. nih.gov |
| Powder X-Ray Diffraction (PXRD) | Crystalline nature and phase identification of the nano/micro-material. | Confirmed the crystallinity of BSB-Me nanocrystals. nih.gov |
| Transmission Electron Microscopy (TEM) | Internal structure, crystal lattice, and ordering of nanoparticles. | Used to view the hexagonal 2D ordering of FePt nanoparticles prepared via reverse micelles. researchgate.net |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging and determination of nanoparticle height. | Used to calculate the height and distribution of micelle-based nanoparticles. researchgate.net |
By controlling the precipitation conditions, it may be possible to induce the self-assembly of this compound into specific morphologies such as nanowires, nanoribbons, or vesicles. The presence of polar carbonyl groups and halogen atoms could direct intermolecular interactions (e.g., dipole-dipole, halogen bonding) that guide this self-assembly process. ontosight.ai The resulting structures could exhibit enhanced photophysical properties, making them candidates for new optoelectronic materials. nih.gov
Integration into Hybrid Materials Systems
The integration of this compound into hybrid materials represents a significant avenue for creating advanced composites with tailored properties. While its role as a monomer for polyetheretherketone (PEEK) is its primary application, its rigid structure and reactive carbonyl groups make it a candidate for other composite systems.
Polymer Composites: Dispersing this compound as a functional filler within other polymer matrices could enhance thermal stability, mechanical strength, or impart specific optical properties. Research on related molecules, such as 1,4-bis((9H-carbazol-9-yl)methyl)benzene, has shown that they can be electropolymerized to create films for electrochromic devices. nih.gov This suggests that derivatives of this compound could be designed for similar applications in organic electronics.
Metal-Organic Frameworks (MOFs): The rigid diaryl ketone structure is an ideal candidate for use as an organic linker in the construction of MOFs. MOFs are highly porous materials with applications in gas storage, separation, and catalysis. While this specific molecule has not yet been reported as a linker, related benzene-dicarboxylic acids are common building blocks. rsc.org Functionalization of MOFs with chloro groups has been shown to enhance the adsorption of aromatic molecules like benzene (B151609) through specific –CH···Cl and Cl···π interactions. nih.govosti.gov Therefore, a MOF constructed with this compound could exhibit selective adsorption properties for certain organic molecules.
Functional Coatings and Adsorbents: Crosslinked polymers incorporating related structures, such as 1,4-bis(chloromethyl)benzene, have been developed as adsorbents for removing phenols from industrial streams. jlu.edu.cn This points to the potential of using this compound derivatives to create specialized adsorbent materials or functional surface coatings.
Computational Design of Novel Derivatives with Enhanced Functionality
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the properties of novel molecules before their synthesis, accelerating the discovery of new materials. The structure of this compound, with its central benzene ring and two 4-chlorobenzoyl groups, imparts specific optical and electrical properties that can be modeled and tuned. ontosight.ai
Future computational studies are likely to focus on:
Structure-Property Relationships: DFT calculations can elucidate how the molecular geometry, electron distribution, and orbital energies (HOMO/LUMO) of this compound govern its properties. For example, DFT studies on related molecules have successfully correlated computed parameters with experimental spectroscopic data and biological activity. mdpi.com
Design of Derivatives for Optoelectronics: By computationally modeling derivatives where the chloro-substituents are replaced or other functional groups are added, researchers can screen for candidates with enhanced properties. Theoretical investigations on similar D-π-A-π-D type molecules have been used to predict one- and two-photon absorption properties, guiding the design of new dyes for fluorescence microscopy and medical imaging. researchgate.netnih.gov
Predicting Non-Linear Optical (NLO) Properties: The benzophenone (B1666685) moiety is known to contribute to NLO activity. Computational screening can identify derivatives of this compound with large hyperpolarizabilities, making them suitable for applications in optical communications and data processing.
The table below summarizes key properties that can be modeled with DFT and their relevance for designing new derivatives.
| Computed Property | Relevance to Functionality |
| HOMO-LUMO Energy Gap | Determines electronic excitability, conductivity, and optical absorption wavelength. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack, guiding synthesis and understanding intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | Investigates hyperconjugative interactions and charge transfer, providing insight into molecular stability and reactivity. |
| Time-Dependent DFT (TD-DFT) | Simulates electronic absorption spectra (UV-Vis) and excited state properties, crucial for designing dyes and optical materials. researchgate.net |
Exploring New Industrial Applications beyond Current Scope
Beyond its established role as a polymer precursor, future research aims to leverage the chemical reactivity of this compound to position it as a versatile building block for a range of industries. Its symmetric diketone structure offers multiple reaction sites for creating complex molecules.
Pharmaceutical and Agrochemical Synthesis: Aromatic ketones are important intermediates in the synthesis of fine chemicals. Recent advancements have demonstrated one-pot transformations that can convert aromatic ketones into a variety of other functional groups, including esters, thioethers, and amines. researchgate.net Applying such methods to this compound could open pathways to new classes of bifunctional molecules for use in pharmaceuticals and agrochemicals. smolecule.com
Organic Electronics and Sensors: The inherent photoconductive properties of benzophenones make this compound a material of interest for optoelectronic devices. ontosight.ai Furthermore, derivatives could be designed as fluorescent sensors. For example, a derivative of the related 1,4-bis(phenylethynyl)benzene (B159325) has been successfully developed into a highly selective and sensitive fluorescent probe for detecting nerve agent simulants. This suggests a potential application space for functionalized this compound derivatives in chemical sensing and security.
High-Performance Materials: The core structure is a building block for thermally stable materials. While PEEK is the primary example, its use in other polymers or as a cross-linking agent could lead to new materials with exceptional chemical and thermal resistance for demanding applications in aerospace, automotive, and electronics manufacturing.
This expanded scope transforms the compound from a simple monomer into a platform chemical for creating a diverse array of high-value products.
Q & A
Q. How can this compound serve as a precursor for photoactive materials?
- Methodological Answer : Its conjugated system enables π-π* transitions suitable for organic photovoltaics.
- Derivatization : Attach electron-withdrawing groups (e.g., -CN) to tune bandgap (1.8–2.2 eV).
- Device Fabrication : Spin-coat thin films (50–100 nm) on ITO substrates and test under AM1.5G solar simulation.
Efficiency improvements require doping with PCBM or PEDOT:PSS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
